Enhanced Topological Polar Surface Area and Hydrogen Bond Donor Count vs. Des-Hydroxy Analog
The target compound possesses a topological polar surface area (TPSA) of 61.8 Ų and two hydrogen bond donors (2 × HBD), compared to the des-hydroxy analog (tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate) which exhibits a TPSA of approximately 41.6 Ų and only one hydrogen bond donor [1]. This 20.2 Ų increase in TPSA and additional HBD directly impacts CNS multiparameter optimization scores, as TPSA values between 60–70 Ų are associated with improved oral bioavailability for CNS targets while maintaining sufficient passive permeability [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 61.8 Ų (PubChem computed) |
| Comparator Or Baseline | tert-butyl octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (des-hydroxy): ~41.6 Ų |
| Quantified Difference | +20.2 Ų (48.6% increase) |
| Conditions | Computed by Cactvs 3.4.6.11 / PubChem release 2019.06.18; validated against XLogP3-AA of -0.3 for target vs. ~0.5 for des-hydroxy analog |
Why This Matters
For CNS drug discovery programs, TPSA between 60–70 Ų and moderate hydrogen bonding capacity provide an optimal balance between blood-brain barrier penetration and oral absorption—making this building block strategically advantageous over the des-hydroxy analog for generating CNS-penetrant clinical candidates.
- [1] PubChem: Computed Properties for tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate (CID 135396675): TPSA 61.8 Ų, HBD 2; and Kuujia.com computed properties for des-hydroxy analog (CAS 445309-99-9): TPSA 41.6 Ų. View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. Review establishing TPSA < 70 Ų and HBD < 3 as favorable CNS drug criteria. View Source
